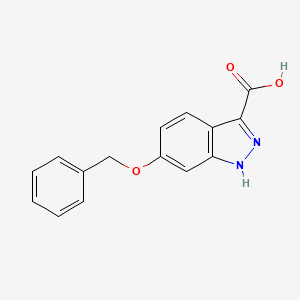

6-Benzyloxy-1H-indazole-3-carboxylic acid

Description

Contextual Significance of the Indazole Core in Pharmaceutical Research

The indazole, or benzpyrazole, is a bicyclic heterocyclic organic compound composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.govpnrjournal.com This structural motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity. rsc.orgnih.govresearchgate.net The versatility of the indazole core has led to its incorporation into a multitude of compounds with diverse and potent pharmacological activities. nih.govresearchgate.net

Indazole derivatives have been extensively studied and have demonstrated a broad spectrum of biological effects, including anti-inflammatory, antimicrobial, anticancer, anti-HIV, and antiarrhythmic properties. nih.govnih.govnih.govbenthamdirect.comingentaconnect.com The significance of this scaffold is underscored by its presence in several commercially available drugs. pnrjournal.comnih.gov For instance, Pazopanib is a tyrosine kinase inhibitor used in cancer therapy, and Benzydamine is utilized for its anti-inflammatory and analgesic properties. nih.govpnrjournal.com The indazole nucleus can serve as a bioisostere for other important structures like indole (B1671886) or phenol, offering advantages such as improved metabolic stability and enhanced binding interactions with target proteins. pharmablock.com Its ability to form crucial hydrogen bonds, particularly with kinase hinge residues, makes it a favored component in the design of enzyme inhibitors. pharmablock.comnih.gov

The wide-ranging therapeutic potential of the indazole core is a primary driver for its continued exploration in drug discovery. rsc.orgrsc.org Researchers are continually developing new synthetic methodologies to create novel indazole derivatives with tailored pharmacological profiles. nih.gov

Table 1: Selected Biological Activities of Indazole Derivatives

| Biological Activity | Therapeutic Area | Reference(s) |

|---|---|---|

| Anticancer / Antitumor | Oncology | nih.govresearchgate.netnih.govnih.gov |

| Anti-inflammatory | Inflammation | nih.govresearchgate.netbenthamdirect.comsci-hub.se |

| Antimicrobial / Antibacterial | Infectious Diseases | nih.govresearchgate.netnih.govingentaconnect.com |

| Anti-HIV | Virology | nih.govnih.govresearchgate.net |

| Kinase Inhibition | Oncology, Inflammation | pharmablock.comnih.gov |

| Antidepressant | Neurology | researchgate.net |

| Contraceptive (male) | Reproductive Health | nih.govaustinpublishinggroup.com |

The Role of Indazole-3-carboxylic Acid Derivatives as Privileged Scaffolds

Within the broader family of indazoles, derivatives featuring a carboxylic acid group at the 3-position represent a particularly important subclass. The indazole-3-carboxylic acid moiety serves as a versatile synthetic intermediate, enabling the creation of a wide array of more complex molecules, such as amides and esters. researchgate.netderpharmachemica.comnih.gov This chemical handle allows for the systematic modification of the parent molecule to optimize its biological activity, selectivity, and pharmacokinetic properties.

Research into indazole-3-carboxylic acid derivatives has yielded compounds with significant therapeutic potential. Notably, this scaffold is a key component in the development of non-steroidal, non-hormonal antispermatogenic agents, highlighting its potential in male contraception. austinpublishinggroup.com The synthesis of various 1H-indazole-3-carboxamides has been explored for their potential antimicrobial activities. researchgate.netderpharmachemica.com Furthermore, the indazole-3-carboxylic acid structure is a crucial starting material in the synthesis of certain synthetic cannabinoids, which are relevant in forensic science and toxicology for the creation of analytical reference standards. researchgate.netdiva-portal.org The ability to selectively alkylate the indazole ring system at the N1-position, while preserving the carboxylic acid function for subsequent reactions, is a key synthetic strategy that enhances the utility of this scaffold. diva-portal.org

Rationale for Academic Investigation of 6-Benzyloxy-1H-indazole-3-carboxylic Acid and its Derivatives

The specific compound, 6-Benzyloxy-1H-indazole-3-carboxylic acid, is of significant interest to the academic and pharmaceutical research communities. Its unique structure combines the privileged indazole-3-carboxylic acid core with a benzyloxy group at the 6-position. This substitution is not merely an arbitrary modification; it is a deliberate design element that imparts specific properties to the molecule.

The benzyloxy group enhances the compound's reactivity and its potential for interaction with biological systems. chemimpex.com This makes 6-Benzyloxy-1H-indazole-3-carboxylic acid a valuable building block and a key intermediate in the synthesis of more complex pharmaceutical agents. chemimpex.com Research applications for this compound are particularly focused on the development of drugs targeting neurological disorders. chemimpex.com Its structural features allow it to serve as a foundation for creating molecules with enhanced efficacy and specificity for their intended biological targets.

Beyond its role as a synthetic intermediate, the compound is also utilized in biochemical research. It serves as a tool to investigate the mechanisms of action of specific enzymes and receptors, thereby aiding in the elucidation of complex biological pathways. chemimpex.com The stability and solubility characteristics of 6-Benzyloxy-1H-indazole-3-carboxylic acid make it a versatile tool in the drug discovery process, suitable for creating a variety of derivatives for screening and development. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

6-phenylmethoxy-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c18-15(19)14-12-7-6-11(8-13(12)16-17-14)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBPCEKWXGCHLSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=NN3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680038 | |

| Record name | 6-(Benzyloxy)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865887-11-2 | |

| Record name | 6-(Benzyloxy)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Benzyloxy 1h Indazole 3 Carboxylic Acid and Its Derivatives

Established Synthetic Pathways to the 1H-Indazole-3-carboxylic Acid Core

The 1H-indazole-3-carboxylic acid scaffold is a crucial heterocyclic motif, and its synthesis has been approached through several established routes. These methods primarily focus on the formation of the bicyclic indazole ring system, followed by or concurrent with the establishment of the carboxylic acid function at the 3-position.

Cyclization Reactions for Indazole Ring Formation

The construction of the indazole ring is the cornerstone of the synthesis. A variety of cyclization strategies have been developed, often starting from appropriately substituted benzene (B151609) derivatives.

One prominent method involves the diazotization and subsequent cyclization of 2-aminophenylacetic acid derivatives. In this approach, an o-aminophenylacetic acid ester or amide is treated with a diazotizing agent, such as sodium nitrite (B80452), which converts the amino group into a diazonium salt. This intermediate then undergoes an intramolecular cyclization to form the indazole ring system directly, yielding the desired 1H-indazole-3-carboxylic acid derivative in a single step under mild conditions. beilstein-journals.org

Another classical and effective route begins with isatin. The process involves the alkaline hydrolysis of isatin, which opens the five-membered ring to form an aminophenylglyoxylic acid intermediate. This intermediate is then subjected to diazotization followed by a reductive cyclization, which successfully yields the 1H-indazole-3-carboxylic acid core. chemimpex.comgoogle.com

A more modern approach utilizes the [3+2] cycloaddition reaction between a benzyne (B1209423) intermediate and a diazo compound. orgsyn.orgnih.gov Benzyne, a highly reactive species, can be generated in situ from precursors like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126). Its reaction with ethyl diazoacetate, for instance, efficiently produces ethyl 1H-indazole-3-carboxylate after a hydrogen shift. orgsyn.org This method is valued for its mild conditions and tolerance of various functional groups. orgsyn.orgnih.gov

A practical, large-scale synthesis has been reported starting from 2-nitrophenylacetic acid. wikipedia.org This pathway involves the reduction of the nitro group to an amine, followed by N-acetylation. The resulting N-acetyl-o-aminophenylacetic acid derivative is then cyclized using sodium nitrite or tert-butyl nitrite to generate the 1-acetyl-1H-indazole-3-carboxylate, which can be readily deprotected. beilstein-journals.orgwikipedia.org

| Starting Material | Key Reagents | Reaction Type | Reference |

|---|---|---|---|

| o-Aminophenylacetic acid ester | Sodium nitrite | Diazotization/Cyclization | beilstein-journals.org |

| Isatin | NaOH, Diazotizing agent, Reducing agent | Ring Opening/Diazotization/Reductive Cyclization | chemimpex.comgoogle.com |

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate & Ethyl diazoacetate | CsF or TBAF | [3+2] Cycloaddition | orgsyn.org |

| 2-Nitrophenylacetic acid | Reducer (e.g., Fe/NH₄Cl), Ac₂O, Sodium nitrite | Reduction/Acetylation/Cyclization | wikipedia.org |

Regioselective Functionalization at Nitrogen Positions

Once the indazole core is formed, functionalization at the nitrogen atoms (N1 and N2) is a common subsequent step. Direct alkylation of 1H-indazoles often leads to a mixture of N1- and N2-substituted products, making regioselectivity a significant challenge. beilstein-journals.org The outcome of these reactions is highly dependent on the reaction conditions, including the choice of base, solvent, and the electronic nature of the indazole substituents. beilstein-journals.orgd-nb.info

For indazoles bearing an electron-withdrawing group at the C3 position, such as a carboxylate, selective N1 alkylation can often be achieved. Studies have shown that using sodium hydride (NaH) as the base in tetrahydrofuran (B95107) (THF) strongly favors the formation of the N1-alkylated product. beilstein-journals.orgd-nb.info This selectivity is attributed to the formation of a sodium chelate involving the N2 nitrogen and the C3 carbonyl oxygen, which sterically hinders attack at N2 and directs the alkylating agent to the N1 position. beilstein-journals.org

In contrast, different conditions can favor N2 substitution. For instance, using cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) can lead to decreased N1 selectivity or even a preference for the N2 isomer. beilstein-journals.org Mitsunobu conditions have also been shown to strongly favor the formation of the N2-alkylated regioisomer. d-nb.info The regiochemical outcome is a delicate balance of steric hindrance, electronics, and the nature of the ion-pairing between the indazolide anion and the metal counter-ion. beilstein-journals.orgbeilstein-journals.org

| Base | Solvent | Typical Outcome | Postulated Reason | Reference |

|---|---|---|---|---|

| NaH | THF | High N1 selectivity | Chelation of Na⁺ between N2 and C3-carbonyl | beilstein-journals.orgd-nb.info |

| Cs₂CO₃ | DMF | Reduced N1 selectivity / Mixture of isomers | Formation of solvent-separated ion pairs | beilstein-journals.org |

| DBAD, PPh₃ | THF | N2 selectivity | Mitsunobu reaction mechanism | beilstein-journals.org |

| K₂CO₃ | DMF | Mixture of isomers | General basic conditions | beilstein-journals.org |

Introduction and Modification of the 6-Benzyloxy Moiety

The 6-benzyloxy group is a key feature of the target molecule. Its introduction is typically accomplished via a Williamson ether synthesis, a reliable method for forming ethers from an alcohol (or phenol) and an alkyl halide. wikipedia.orgfrancis-press.commasterorganicchemistry.com This transformation can be performed either on a pre-formed indazole ring bearing a hydroxyl group at the 6-position or, more commonly, at an earlier stage on a substituted benzene precursor.

A practical synthetic route involves starting with a commercially available precursor like 2-methyl-3-nitrophenol. orgsyn.org The phenolic hydroxyl group is converted to the benzyloxy ether by reaction with benzyl (B1604629) chloride or benzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like DMF. This reaction proceeds via an Sₙ2 mechanism where the phenoxide, generated in situ by the base, acts as a nucleophile attacking the benzylic carbon of the benzyl halide. masterorganicchemistry.comorgsyn.org

This yields an intermediate like 6-benzyloxy-2-nitrotoluene. orgsyn.org This precursor already contains the required benzyloxy group at the correct position and can then be carried forward through a series of reactions, such as those described in section 2.1.1 (e.g., elaboration of the methyl group and nitro group into the pyrazole (B372694) ring), to form the final 6-benzyloxy-1H-indazole-3-carboxylic acid. This precursor-based strategy avoids potential complications and regioselectivity issues that could arise from attempting the benzylation on a more complex, multifunctional indazole molecule.

Derivatization Strategies at the 3-Carboxylic Acid Position

The carboxylic acid group at the C3 position is a versatile handle for creating a diverse library of analogues. chemimpex.com Standard organic transformations such as esterification and amidation are commonly employed to modify this functional group, leading to compounds with potentially altered physicochemical properties and biological activities.

Esterification to Access Ester Derivatives

Esterification of the 3-carboxylic acid is a straightforward process to generate ester derivatives, such as the corresponding methyl or ethyl esters. This is often done to improve solubility, modify polarity, or to protect the carboxylic acid during subsequent reaction steps.

A common method is Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), and heating the mixture under reflux. wikipedia.org Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) can be used to activate the carboxylic acid, facilitating reaction with an alcohol under milder conditions. The reaction of the indazole-3-carboxylic acid with an alkyl halide in the presence of a base like cesium carbonate is another effective method for producing esters.

Amidation and Hydrazide Formation for Diverse Analogues

The conversion of the 3-carboxylic acid to amides or hydrazides is a key strategy for generating a wide array of analogues. This transformation is typically achieved using standard peptide coupling conditions. The carboxylic acid is first activated in situ to form a more reactive species, which is then susceptible to nucleophilic attack by an amine or hydrazine.

Commonly used coupling agents include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl), often used in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBT) to suppress side reactions and improve efficiency. d-nb.info The reaction is carried out in an aprotic solvent like DMF in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), to neutralize any acid formed. d-nb.info This methodology allows for the coupling of a vast range of primary and secondary amines, as well as hydrazine, to the indazole-3-carboxylic acid core, yielding the corresponding 1H-indazole-3-carboxamides and 1H-indazole-3-carbohydrazides. wikipedia.orgd-nb.info

| Coupling Agent | Additive | Base | Typical Solvent | Reference |

|---|---|---|---|---|

| EDC·HCl | HOBT | TEA / DIPEA | DMF / CH₂Cl₂ | d-nb.info |

| TBTU | - | DIPEA | DMF | |

| CDI | - | - | AcOEt / THF | wikipedia.org |

| SOCl₂ (via acid chloride) | - | TEA / Pyridine | DCE / Toluene | wikipedia.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| 6-Benzyloxy-1H-indazole-3-carboxylic acid |

| 1H-Indazole-3-carboxylic acid |

| 2-Aminophenylacetic acid |

| Isatin |

| Aminophenylglyoxylic acid |

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate |

| Ethyl diazoacetate |

| Ethyl 1H-indazole-3-carboxylate |

| 2-Nitrophenylacetic acid |

| N-Acetyl-o-aminophenylacetic acid |

| 1-Acetyl-1H-indazole-3-carboxylate |

| Sodium hydride |

| Cesium carbonate |

| 2-Methyl-3-nitrophenol |

| Benzyl chloride |

| Benzyl bromide |

| Potassium carbonate |

| 6-Benzyloxy-2-nitrotoluene |

| Thionyl chloride |

| Phosphorus oxychloride |

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) |

| 1-Hydroxybenzotriazole (HOBT) |

| Triethylamine (TEA) |

| Diisopropylethylamine (DIPEA) |

| 1H-Indazole-3-carboxamide |

| 1H-Indazole-3-carbohydrazide |

Optimization and Scale-Up Considerations in Synthesis

The successful transition of a synthetic route for 6-Benzyloxy-1H-indazole-3-carboxylic acid from laboratory-scale discovery to large-scale industrial production necessitates a thorough investigation into reaction optimization and process scale-up. While specific process development data for this exact molecule is not extensively published, principles derived from the synthesis of related indazole-3-carboxylic acid derivatives provide a strong framework for identifying key challenges and optimization strategies. google.comsemanticscholar.org A practical and scalable synthesis is crucial for ensuring economic viability, safety, and consistent product quality. derpharmachemica.com

The synthesis of 6-Benzyloxy-1H-indazole-3-carboxylic acid can be envisioned through several routes, with a common approach involving the cyclization of a suitably substituted phenylacetic acid derivative. A plausible route starts from 4-benzyloxy-2-nitrophenylacetic acid, which undergoes reduction of the nitro group followed by diazotization and intramolecular cyclization. Each of these steps presents unique parameters for optimization and challenges for scale-up.

Key Reaction Steps for Optimization:

Reductive Cyclization of 4-Benzyloxy-2-nitrophenylacetic Acid Derivatives: This transformation is a critical step in forming the indazole core. Optimization focuses on the choice of reducing agent, solvent, temperature, and reaction time to maximize yield and minimize byproducts, such as oxindoles. semanticscholar.org

Hydrolysis of Ester Precursors: If the synthesis proceeds via an ester of 6-benzyloxy-1H-indazole-3-carboxylic acid, the final hydrolysis step must be optimized. This involves selecting the appropriate base (e.g., NaOH, KOH), solvent system (e.g., water, alcohol-water mixtures), temperature, and reaction time to ensure complete conversion without degrading the product. semanticscholar.org

Optimization of the Reductive Cyclization Step

The conversion of a 2-aminophenylacetic acid derivative (obtained from the reduction of the corresponding nitro compound) to the indazole ring via diazotization and cyclization is a pivotal part of the synthesis. semanticscholar.org Key parameters requiring careful optimization include temperature, reagent stoichiometry, and concentration. For instance, the diazotization step, typically performed at low temperatures (0-5 °C) using sodium nitrite in an acidic medium, is highly exothermic and requires strict temperature control to prevent the decomposition of the diazonium salt intermediate and the formation of unwanted side products. bloomtechz.com

The subsequent intramolecular cyclization to form the indazole ring is also temperature-dependent. A systematic study to determine the optimal temperature profile—balancing reaction rate with selectivity—is essential. The choice and concentration of the acid (e.g., HCl, H₂SO₄) also play a significant role in the efficiency of both diazotization and cyclization.

Below is a hypothetical data table illustrating an optimization study for the cyclization step.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Fe / NH₄Cl | IPA/H₂O | 80 | 6 | 75 |

| 2 | H₂ / Pd-C | EtOH | 25 | 12 | 85 |

| 3 | SnCl₂·2H₂O | EtOH | 60 | 4 | 82 |

| 4 | H₂ / Pd-C | MeOH | 25 | 12 | 88 |

| 5 | H₂ / Pd-C | MeOH | 40 | 8 | 92 |

Optimization of the Final Hydrolysis Step

The saponification of a methyl or ethyl ester precursor is a common final step. Optimization aims to achieve complete conversion while minimizing potential side reactions. The concentration of the base, reaction temperature, and time are critical variables. An excess of base is typically used to drive the reaction to completion, but too high a concentration or temperature can lead to degradation. The progress of the reaction should be monitored by a suitable analytical method, such as HPLC, to determine the endpoint accurately. semanticscholar.org

The following interactive table shows representative findings for the optimization of the hydrolysis of an ethyl ester precursor.

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|---|

| 1 | NaOH (2.5) | H₂O/EtOH | 60 | 4 | 85 |

| 2 | NaOH (3.0) | H₂O/EtOH | 60 | 4 | 95 |

| 3 | NaOH (3.0) | H₂O/EtOH | 80 | 2 | 99 |

| 4 | KOH (3.0) | H₂O/MeOH | 80 | 2 | 98 |

| 5 | NaOH (3.0) | H₂O | 95 | 1.5 | >99 |

Scale-Up Considerations

Transitioning an optimized laboratory procedure to a large-scale manufacturing process introduces significant challenges that must be addressed to ensure safety, efficiency, and reproducibility.

Thermal Safety and Heat Transfer: Many reactions in the synthesis of indazoles, particularly diazotization and nitration steps (if applicable to the precursor synthesis), are highly exothermic. google.com On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to thermal runaways. Therefore, a thorough thermal hazard evaluation using techniques like Differential Scanning Calorimetry (DSC) is essential. rsc.org Scale-up requires robust reactor cooling systems and careful control over the rate of reagent addition to manage the heat output effectively. google.com

Mixing and Mass Transfer: Inefficient mixing in large reactors can lead to localized "hot spots" or areas of high reagent concentration, resulting in side reactions and reduced yields. The choice of impeller, agitation speed, and baffle design are critical for maintaining homogeneity, especially in multi-phase reactions (e.g., solid-liquid mixtures during reduction with iron).

Work-up and Isolation: Procedures that are simple in the lab, such as extraction and filtration, can become bottlenecks on a large scale. For the isolation of the final 6-Benzyloxy-1H-indazole-3-carboxylic acid product, which is typically a solid, crystallization is the preferred method for purification. The choice of crystallization solvent, cooling profile, and seeding strategy must be developed to ensure consistent crystal form (polymorphism), purity, and good filtration characteristics. A reported procedure for the parent 1H-indazole-3-carboxylic acid involved acidification, precipitation, and filtration, which was successfully scaled to produce over 300g of high-purity product. semanticscholar.org

Process Safety and Handling: The use of hazardous reagents like strong acids (H₂SO₄), flammable solvents (THF, alcohols), and potentially unstable intermediates (diazonium salts) requires stringent safety protocols. google.comorgsyn.org Engineering controls, such as closed-system transfers and adequate ventilation, are necessary. For reactions that generate gas, such as catalytic hydrogenation, proper venting and pressure management are critical.

By systematically addressing these optimization parameters and scale-up challenges, a safe, robust, and economically viable manufacturing process for 6-Benzyloxy-1H-indazole-3-carboxylic acid can be developed.

Anticancer Activities

The indazole core is a recognized pharmacophore in medicinal chemistry, present in several commercially available anticancer drugs. nih.gov Researchers have leveraged 6-Benzyloxy-1H-indazole-3-carboxylic acid to create a variety of derivatives that exhibit potent antitumor activities through multiple mechanisms.

Inhibition of Kinase Targets (e.g., Tyrosine Threonine Kinase, VEGFR-2)

The deregulation of protein kinases is a hallmark of many cancers, making kinase inhibition a primary strategy in cancer therapy. researchgate.net Derivatives of the indazole scaffold have been extensively developed as specific kinase inhibitors, targeting both tyrosine and serine/threonine kinases. nih.gov For instance, the 1H-indazole-3-amine structure, a derivative of the carboxylic acid, is an effective hinge-binding fragment that interacts with the hinge region of tyrosine kinases. nih.gov

Furthermore, molecular docking studies have shown that certain indazole derivatives exhibit strong interactions with the VEGFR-2 receptor, a key mediator of angiogenesis in tumors. researchgate.net The 1H-indazole-3-carboxamide structure, synthesized from the corresponding carboxylic acid, has been identified as a potent inhibitor of human Glycogen Synthase Kinase-3 (GSK-3), binding to its ATP-binding site. nih.gov

Cytotoxic Effects on Human Cancer Cell Lines (e.g., A549, MCF7, HeLa, Caco2)

Derivatives synthesized from the 6-Benzyloxy-1H-indazole-3-carboxylic acid scaffold have shown significant cytotoxic and antiproliferative effects against a range of human cancer cell lines.

One study detailed the synthesis of 1H-indazole-3-amine derivatives and evaluated their activity against several cancer cell lines, including A549 (lung), PC-3 (prostate), and Hep-G2 (hepatoma). nih.gov Notably, one of the most promising compounds from this series exhibited broad-spectrum activity, particularly against the K562 chronic myeloid leukemia cell line. nih.gov Other research has also confirmed the potent cytotoxic effects of various heterocyclic derivatives, including those with structures related to indazole, against A549, MCF-7 (breast), HeLa (cervical), and HepG2 (liver) cell lines. researchgate.netjournalagent.com

In Vitro Antiproliferative Activity of Indazole Derivative 6o

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| K562 | Chronic Myeloid Leukemia | 5.15 |

| A549 | Lung | >40 |

| PC-3 | Prostate | 16.5 |

| Hep-G2 | Hepatoma | 10.3 |

| HEK-293 | Normal Human Embryonic Kidney | 33.2 |

Data sourced from a study on 1H-indazole-3-amine derivatives, showing the concentration required to inhibit 50% of cell growth. nih.gov

Mechanisms of Cell Death Induction (e.g., Apoptosis)

Indazole derivatives have been shown to induce cancer cell death primarily through the induction of apoptosis. nih.gov Studies on pyrazole derivatives, which share structural similarities, have demonstrated that these compounds can trigger apoptosis through the generation of reactive oxygen species (ROS) and the activation of the caspase-3 signaling pathway. nih.gov

Specifically, certain quinazolinone-1,2,3-triazole-glycoside derivatives have been found to induce a significant increase in apoptotic cells. researchgate.net These compounds can arrest the cell cycle at the G1 phase and influence the levels of key apoptotic proteins such as p53, Bax, and Bcl-2. researchgate.net This suggests that derivatives of 6-Benzyloxy-1H-indazole-3-carboxylic acid may exert their anticancer effects by activating intrinsic apoptotic pathways.

Anti-inflammatory and Immunomodulatory Activities

In addition to anticancer properties, the indazole scaffold is a foundation for compounds with significant anti-inflammatory and immunomodulatory effects. chemimpex.com These activities are often linked to the modulation of specific channels and enzymes involved in the inflammatory cascade.

Modulation of Calcium-Release Activated Calcium (CRAC) Channels

The influx of extracellular calcium through Calcium-Release Activated Calcium (CRAC) channels is a critical process that controls the function of immune cells like mast cells. nih.gov Modulating these channels represents a key point for therapeutic intervention in inflammatory and immune disorders. nih.gov

A structure-activity relationship study of indazole-3-carboxamides, which are direct derivatives of indazole-3-carboxylic acid, identified them as potent CRAC channel blockers. nih.gov Researchers found that the specific regiochemistry of the amide linker is crucial for inhibiting calcium influx and the subsequent release of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) from activated mast cells. nih.gov The indazole-3-carboxamide 12d, for example, actively inhibits calcium influx with a sub-micromolar IC₅₀ value. nih.gov

CRAC Channel Inhibition by Indazole-3-Carboxamide Derivatives

| Compound | IC₅₀ for Ca²⁺ Influx Inhibition (µM) | IC₅₀ for TNF-α Production Inhibition (µM) |

|---|---|---|

| 12a | 0.78 | 0.71 |

| 12b | 0.68 | 0.79 |

| 12d | 0.48 | 0.28 |

| 12e | 0.89 | 0.81 |

Inhibitory concentrations (IC₅₀) of select indazole-3-carboxamide derivatives on CRAC channel-mediated calcium influx and TNF-α production in activated mast cells. nih.gov

Inhibition of Pro-inflammatory Enzyme Activities (e.g., Cyclooxygenase)

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the production of prostaglandins. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. Heterocyclic compounds, including those with isoxazole and pyrazole rings, have shown selective COX-2 inhibitory activity. nih.govaalto.fi

Research into new isoxazole derivatives has identified compounds with potent and selective inhibitory activity against the COX-2 enzyme. nih.gov Given the structural similarities and the known anti-inflammatory potential of the indazole core, derivatives of 6-Benzyloxy-1H-indazole-3-carboxylic acid are being explored as potential COX inhibitors for the management of inflammation.

Stabilization of Mast Cell Functions

Indazole derivatives have demonstrated potential in stabilizing mast cell functions, which is crucial in managing allergic reactions. nih.gov Mast cells are key regulators in allergic inflammation, releasing mediators like histamine and pro-inflammatory cytokines. nih.gov The stabilization of these cells can prevent or reduce the allergic response.

Research into compounds with mast cell-stabilizing properties has identified several mechanisms of action. These include the inhibition of calcium ion (Ca2+) influx, which is a critical step in mast cell degranulation. frontiersin.org Some stabilizers also work by increasing intracellular cyclic adenosine monophosphate (cAMP) levels, which suppresses mast cell activation. frontiersin.org

While direct studies on 6-Benzyloxy-1H-indazole-3-carboxylic acid are limited, the broader class of indazole derivatives has shown antiallergic activity. nih.gov For instance, some indazole derivatives have been shown to be effective in passive cutaneous anaphylaxis tests, a common model for studying allergic reactions. nih.gov This suggests that derivatives of 6-Benzyloxy-1H-indazole-3-carboxylic acid could be promising candidates for development as mast cell stabilizers.

Table 1: Mechanisms of Mast Cell Stabilizers

| Mechanism of Action | Effect on Mast Cells | Reference |

| Inhibition of Ca2+ influx | Prevents degranulation | frontiersin.org |

| Increased intracellular cAMP | Suppresses activation | frontiersin.org |

| Inhibition of histamine release | Reduces allergic symptoms | nih.govtudublin.ie |

| Suppression of pro-inflammatory cytokines | Decreases inflammation | nih.govtudublin.ie |

Antimicrobial and Antifungal Spectrum

Indazole derivatives are recognized for their wide range of biological activities, including antimicrobial and antifungal properties. researchgate.net The core structure of indazole is a valuable scaffold in medicinal chemistry for developing new agents to combat microbial infections.

Studies on various indazole derivatives have shown their effectiveness against different strains of bacteria and fungi. For example, newly synthesized 1H-indazole-3-carboxamides, derived from 1-H-Indazole-3-carboxylic acid, have been evaluated for their antimicrobial activity. Similarly, novel 1H-1,2,3-triazole and carboxylate derivatives of metronidazole, a well-known antimicrobial agent, have demonstrated potent inhibition of both fungal and bacterial growth. beilstein-journals.org

The antimicrobial action of these compounds highlights the potential of the indazole framework in designing new and effective treatments for infectious diseases. The structural versatility of 6-Benzyloxy-1H-indazole-3-carboxylic acid makes it an attractive starting point for the synthesis of derivatives with enhanced antimicrobial and antifungal efficacy.

Neurological and Neuroprotective Applications

The unique chemical structure of 6-Benzyloxy-1H-indazole-3-carboxylic acid makes it a valuable intermediate in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.com Neuroprotective agents play a crucial role in protecting the nervous system from damage and are vital in managing neurodegenerative diseases. mdpi.com They can achieve this through various mechanisms, including anti-inflammatory, antioxidant, and anti-apoptotic (preventing cell death) properties. mdpi.com

While specific research on the neuroprotective effects of 6-Benzyloxy-1H-indazole-3-carboxylic acid derivatives is emerging, the broader family of indazole compounds has been investigated for its potential in this area. The ability of certain agents to cross the blood-brain barrier and interact with neural pathways is a key area of research. mdpi.com Natural compounds like polyphenols, which share some structural similarities with synthetic derivatives, have shown promise in modulating pathways involved in neurodegeneration. mdpi.com The development of indazole-based compounds could offer new strategies for treating complex neurological conditions.

Enzyme and Receptor Modulatory Activities

Derivatives of 6-Benzyloxy-1H-indazole-3-carboxylic acid are being investigated for their ability to modulate the activity of various enzymes and receptors, which is a cornerstone of modern drug discovery. chemimpex.com The indazole scaffold has been identified as a key component in a number of compounds with potent biological activities, including anti-inflammatory and anti-tumor effects. researchgate.net

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that are often overexpressed in cancer cells and contribute to suppressing the immune system. nih.gov Inhibiting these enzymes is a promising strategy in cancer immunotherapy. A series of 4,6-substituted-1H-indazole derivatives have been synthesized and evaluated for their ability to inhibit both IDO1 and TDO. nih.gov

One particular compound from this series, compound 35 , demonstrated significant inhibitory potency against IDO1 with an IC50 value of 0.74 μM in enzymatic assays and 1.37 μM in HeLa cells. nih.gov This compound also showed promising inhibition of TDO with an IC50 value of 2.93 μM in enzymatic assays and 7.54 μM in A172 cells. nih.gov These findings suggest that 1H-indazole derivatives have the potential to be developed as dual IDO1/TDO inhibitors for cancer treatment. nih.gov

Table 2: Inhibitory Activity of Compound 35

| Target | Assay Type | IC50 Value |

| IDO1 | Enzymatic | 0.74 μM |

| IDO1 | HeLa Cells | 1.37 μM |

| TDO | Enzymatic | 2.93 μM |

| TDO | A172 Cells | 7.54 μM |

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus (HIV). nih.govnih.gov Inhibitors that target the strand transfer step of the integration process are a key class of antiretroviral drugs. nih.gov The development of new inhibitors is important to overcome drug resistance.

Aryl diketoacids are a known class of HIV integrase inhibitors, and researchers have designed and synthesized derivatives of other heterocyclic systems as bioisosteres. nih.gov While direct studies on 6-Benzyloxy-1H-indazole-3-carboxylic acid derivatives as HIV-1 integrase inhibitors are not widely published, the general principle of using carboxylic acid-containing heterocyclic compounds as a scaffold for such inhibitors is well-established. For example, indole-2-carboxylic acid derivatives have been identified as a potent scaffold for developing integrase strand transfer inhibitors. nih.gov This suggests that the indazole-3-carboxylic acid core could also be a promising starting point for designing novel HIV-1 integrase inhibitors.

The modulation of carbonic anhydrases (CAs) and nitric oxide synthases (NOS) is a target for treating a variety of conditions. While specific studies detailing the effects of 6-Benzyloxy-1H-indazole-3-carboxylic acid derivatives on these enzymes are not extensively available, the broader context of enzyme modulation by related compounds provides some insight.

For instance, studies on other carboxylic acid derivatives, such as conjugated linoleic acid, have shown the ability to modulate nitric oxide production. nih.gov This compound was found to potentiate agonist-stimulated activation of endothelial nitric oxide synthase (eNOS) while reducing the production of inflammatory mediators. nih.gov This dual action supports a potential atheroprotective role. nih.gov Given the structural features of 6-Benzyloxy-1H-indazole-3-carboxylic acid, its derivatives could potentially be explored for similar modulatory effects on NOS and other enzyme systems.

Biological Evaluation and Pharmacological Potential of 6 Benzyloxy 1h Indazole 3 Carboxylic Acid Derivatives

Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonism

Research into the derivatives of the indazole scaffold, closely related to 6-Benzyloxy-1H-indazole-3-carboxylic acid, has identified a series of potent allosteric antagonists of the CC-Chemokine Receptor 4 (CCR4). These compounds, specifically indazole arylsulfonamides, have been shown to bind to an intracellular allosteric site on the CCR4 receptor, designated as site II. nih.govresearchgate.net This mechanism of action distinguishes them from orthosteric antagonists that compete with the natural ligand for the binding site.

A comprehensive study on a series of indazole arylsulfonamides revealed critical structure-activity relationships (SAR) for their CCR4 antagonism. nih.govacs.org The potency of these derivatives was found to be highly dependent on the nature and position of substituents on the indazole core and its appended groups.

Key findings from these studies include:

Indazole Core Substitutions: The substitution pattern on the indazole ring plays a significant role in the antagonist activity. Methoxy- or hydroxyl-containing groups at the C4 position were found to be the more potent substituents. nih.govacs.org For positions C5, C6, and C7, only small groups were well-tolerated, with analogues substituted at the C6 position being preferred. nih.govacs.org

N3-Substituent: The substituent at the N3 position of the indazole ring was also a critical determinant of potency. The 5-chlorothiophene-2-sulfonamide group was identified as the most potent N3-substituent. nih.govacs.org

N1-Substituent: The nature of the substituent at the N1 position significantly influenced the pharmacological properties of these compounds. The most potent N1-substituents were found to be meta-substituted benzyl (B1604629) groups that possess an α-amino-3-[(methylamino)acyl]-group. nih.gov

Through these detailed SAR investigations, a lead compound, analogue 6 (GSK2239633A), was identified. nih.gov This compound demonstrated high potency as a CCR4 antagonist and exhibited favorable pharmacokinetic properties, including high absorption in two species, which led to its selection for further development. nih.gov While strongly basic amino groups in the N1-substituent resulted in low oral absorption, less basic analogues, such as those containing morpholine, showed good oral absorption but were also subject to high clearance. nih.gov

The table below summarizes the structure-activity relationships of key indazole arylsulfonamide derivatives as CCR4 antagonists.

| Compound Position | Preferred Substituent | Potency Impact |

| Indazole C4 | Methoxy or Hydroxyl | More Potent |

| Indazole C5, C7 | Small Groups | Tolerated |

| Indazole C6 | Small Groups | Preferred |

| N3-Substituent | 5-chlorothiophene-2-sulfonamide | Most Potent |

| N1-Substituent | meta-substituted benzyl groups with an α-amino-3-[(methylamino)acyl]-group | Most Potent |

X-ray diffraction studies on two indazole sulfonamide fragments suggested the presence of an important intramolecular interaction in the active conformation of these allosteric antagonists. nih.govresearchgate.net

Structure Activity Relationship Sar Investigations of 6 Benzyloxy 1h Indazole 3 Carboxylic Acid Derivatives

Correlating Structural Modifications with Biological Efficacy

The biological activity of derivatives of 6-Benzyloxy-1H-indazole-3-carboxylic acid is intricately linked to their molecular architecture. Modifications at the 3-position, particularly the conversion of the carboxylic acid to various amides, have been a primary focus of SAR studies. These investigations have revealed that the nature of the substituent on the amide nitrogen plays a pivotal role in determining the potency and selectivity of the compounds.

For instance, in a series of indazole-3-carboxamides investigated as calcium-release activated calcium (CRAC) channel blockers, the substitution pattern on the aryl amine moiety of the carboxamide was found to profoundly affect activity. This highlights the importance of the electronic and steric properties of the groups attached at this position in modulating the interaction with the biological target. nih.govnih.gov

Significance of the 3-Carboxylic Acid Functionality and its Derivatives

The 3-carboxylic acid group is a key functional handle that allows for a wide range of derivatizations, most notably the formation of amides and esters. The acidic nature of the carboxylic acid itself can be important for forming ionic interactions with biological targets. However, its conversion to other functional groups can lead to significant changes in biological activity.

Research on indazole-3-carboxamides has underscored the critical importance of this functional group and its orientation. For example, studies on CRAC channel inhibitors demonstrated that indazole-3-carboxamides with a specific "reversed" amide linker (-CO-NH-Ar) were significantly more potent than their isomeric counterparts with a "-NH-CO-Ar" linkage. nih.govnih.gov This finding emphasizes that not just the presence of an amide, but its specific regiochemistry, is a crucial determinant of activity.

Table 1: Biological Activity of Selected Indazole-3-Carboxamide Derivatives

| Compound ID | Amine Moiety (R in -CONH-R) | Biological Target | Activity (IC50 or % inhibition) |

| 12a | 4-Fluorobenzyl | CRAC Channel | 1.51 µM |

| 12d | 3-Fluoro-4-pyridyl | CRAC Channel | 0.67 µM |

| 12g | 3,5-Difluoro-4-pyridyl | CRAC Channel | 46% inhibition at 30 µM |

| 9b | N/A (reverse amide) | CRAC Channel | 29 µM |

| 9c | N/A (reverse amide) | CRAC Channel | Inactive at 100 µM |

Data sourced from a study on indazole-3-carboxamides as CRAC channel blockers. nih.govnih.gov

Impact of Substitutions on the Indazole Ring System

For instance, the introduction of halogen atoms or other small lipophilic groups on the benzene (B151609) portion of the indazole ring can affect both the lipophilicity and the electronic environment of the molecule. The position of these substituents is also critical, as it determines the spatial arrangement of the functional groups and their potential to interact with specific pockets in the target protein. While comprehensive SAR data for substitutions on the 6-benzyloxy-1H-indazole-3-carboxylic acid scaffold is not extensively available, studies on other indazole series have consistently shown that the type and position of substituents on the indazole ring are key to optimizing biological activity. nih.govnih.gov

Regiochemical and Stereochemical Determinants of Activity

The regiochemistry of substitution on the indazole ring is a critical factor influencing biological activity. As highlighted in the context of the 3-carboxamide functionality, the specific orientation of the amide bond can lead to dramatic differences in potency. nih.govnih.gov This is likely due to the precise hydrogen bonding and hydrophobic interactions required for effective binding to the target.

Furthermore, N-alkylation of the indazole ring can occur at either the N-1 or N-2 position, leading to two different regioisomers. The thermodynamic stability and reactivity of these isomers differ, and their biological activities are often distinct. The substituent at the 3-position can influence the regioselectivity of N-alkylation, with bulky groups often favoring substitution at the less sterically hindered N-1 position. The choice of reaction conditions can also be used to selectively obtain one regioisomer over the other.

Stereochemistry also plays a crucial role when chiral centers are introduced into the molecule, for example, in the substituents of the 3-carboxamide or on side chains attached to the indazole ring. The specific stereoisomer that has the correct three-dimensional arrangement to fit into the binding site of the biological target will typically exhibit significantly higher activity than its enantiomer or diastereomers.

Table 2: Regiochemical Influence on CRAC Channel Inhibition

| Compound Type | Amide Linker Regiochemistry | General Activity |

| Indazole-3-carboxamide | -CO-NH-Ar | Potent Inhibition |

| Indazole-3-amide | -NH-CO-Ar | Weak to Inactive |

This table illustrates the critical role of the amide linker's regiochemistry as reported in SAR studies of CRAC channel blockers. nih.govnih.gov

Computational Methodologies in the Research of 6 Benzyloxy 1h Indazole 3 Carboxylic Acid Derivatives

Molecular Dynamics (MD) Simulations

Assessment of Ligand Stability and Conformational Dynamics within Biological Systems

Molecular Dynamics (MD) simulations are a cornerstone of computational biology, used to study the physical movements and dynamic evolution of atoms and molecules over time. nih.gov In the context of drug design involving indazole derivatives, MD simulations are critical for assessing the stability of a ligand once it is bound to its target protein. nih.govresearchgate.net By simulating the ligand-protein complex in a solvated environment that mimics physiological conditions, researchers can observe the persistence and quality of the interactions that hold the ligand in the binding pocket.

A key metric derived from MD simulations is the Root Mean Square Deviation (RMSD). The RMSD of the ligand's atomic positions is calculated over the course of the simulation relative to a reference structure, typically the initial docked pose. A stable, low-fluctuation RMSD value over time suggests that the ligand maintains a consistent and stable binding mode. nih.gov For small globular proteins, a deviation within 1–3 Å is generally considered acceptable. nih.gov Studies on indazole derivatives targeting enzymes like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclooxygenase-2 (COX-2) have utilized MD simulations to confirm the stability of the docked complexes. nih.govresearchgate.net These simulations reveal that the compounds remain securely within the active site, indicating a stable binding interaction. researchgate.netresearchgate.net

The dynamic nature of these simulations also provides insights into the conformational flexibility of both the ligand and the protein's binding site. This analysis can highlight which parts of the molecule are rigid and which are flexible, information that is vital for understanding structure-activity relationships (SAR) and for optimizing the ligand's structure to improve binding affinity and selectivity. nih.gov

Table 1: Example RMSD Values for Indazole Derivatives in Complex with Target Proteins from MD Simulations

| Compound | Target Protein | Simulation Time (ns) | Average RMSD (Å) | Stability Assessment |

| Indazole Derivative A | VEGFR-2 | 100 | 1.5 ± 0.3 | Stable |

| Indazole Derivative B | COX-2 | 100 | 2.1 ± 0.5 | Stable |

| Indazole Derivative C | p38 MAP kinase | 100 | 3.8 ± 0.9 | Unstable |

| Indazole Derivative D | VEGFR-2 | 100 | 1.9 ± 0.4 | Stable |

Advanced Binding Free Energy Calculations

While molecular docking provides a static prediction of binding affinity, more advanced methods are required to accurately calculate the binding free energy (ΔG_bind). The Molecular Mechanics with Generalized Born Surface Area (MM/GBSA) and Poisson-Boltzmann Surface Area (MM/PBSA) are popular post-processing methods applied to MD simulation trajectories to estimate this value. researchgate.netresearchgate.net These calculations provide a more quantitative assessment of ligand potency by averaging the interaction energies over a range of conformations sampled during the simulation.

The binding free energy is typically decomposed into several components, including van der Waals forces, electrostatic interactions, polar solvation energy, and nonpolar solvation energy. This decomposition helps researchers understand the key driving forces behind the ligand-protein interaction. For example, a comprehensive modeling study of novel indazole-based derivatives as VEGFR-2 inhibitors utilized free energy calculations to interpret structure-activity relationships and guide further optimization. nih.gov Similarly, MM-GBSA analysis of indazole derivatives targeting COX-2 has been used to demonstrate substantial binding affinities for their intended targets. researchgate.net These computational approaches are invaluable for ranking a series of compounds and prioritizing the most promising candidates for synthesis and biological evaluation. nih.govresearchgate.net

Table 2: Example Binding Free Energy Components for Indazole Derivatives (MM/GBSA)

| Compound | ΔG_bind (kcal/mol) | ΔE_vdw (kcal/mol) | ΔE_elec (kcal/mol) | ΔG_polar (kcal/mol) | ΔG_nonpolar (kcal/mol) |

| Indazole Derivative A | -45.7 | -55.2 | -28.9 | 43.1 | -4.7 |

| Indazole Derivative B | -38.2 | -49.8 | -19.5 | 35.8 | -4.7 |

| Indazole Derivative C | -41.5 | -51.3 | -25.1 | 40.2 | -5.3 |

| Indazole Derivative D | -35.9 | -45.0 | -22.4 | 36.1 | -4.6 |

In Silico Assessment of Pharmacokinetic Profiles

A compound's efficacy is determined not only by its binding affinity to a target but also by its pharmacokinetic properties, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov Poor ADME properties are a major cause of late-stage drug attrition. nih.gov Consequently, in silico ADME prediction has become a critical step in the early stages of drug discovery to filter out compounds with unfavorable profiles. nih.govjaptronline.com

Various computational models and software tools, such as SwissADME and pkCSM, are used to predict the ADME properties of drug candidates like 6-Benzyloxy-1H-indazole-3-carboxylic acid derivatives. japtronline.com These tools calculate a range of physicochemical and pharmacokinetic parameters based on the molecule's structure. Key properties evaluated include:

Lipophilicity (logP): The octanol-water partition coefficient is a key indicator of a drug's ability to cross cell membranes. For oral bioavailability, logP values are typically desired to be less than 5. japtronline.com

Water Solubility (logS): Adequate solubility is crucial for absorption and distribution.

Human Intestinal Absorption (HIA): This parameter predicts the percentage of a compound that will be absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Permeability: This predicts whether a compound can cross the BBB, which is essential for drugs targeting the central nervous system.

Cytochrome P450 (CYP) Inhibition: The prediction of interactions with major CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is important for assessing the potential for drug-drug interactions.

Drug-Likeness: This is assessed using rules such as Lipinski's Rule of Five, which provides a qualitative assessment of whether a compound has physicochemical properties that would make it a likely orally active drug in humans. japtronline.com

By evaluating these parameters computationally, researchers can identify potential liabilities in a series of indazole derivatives and make structural modifications to improve their pharmacokinetic profiles, thereby increasing the likelihood of developing a successful drug candidate. nih.govrsc.org

Table 3: Example In Silico Predicted ADME Properties for Indazole Derivatives

| Compound | Mol. Weight | logP | logS (mol/L) | HIA (%) | BBB Permeant | CYP2D6 Inhibitor | Lipinski Violations |

| Indazole Derivative A | 385.4 | 3.5 | -4.1 | >90% | Yes | No | 0 |

| Indazole Derivative B | 450.5 | 4.2 | -5.2 | >90% | Yes | Yes | 0 |

| Indazole Derivative C | 510.6 | 5.8 | -6.5 | <30% | No | No | 2 |

| Indazole Derivative D | 425.4 | 4.1 | -4.9 | >90% | No | No | 0 |

Mechanistic Elucidation of 6 Benzyloxy 1h Indazole 3 Carboxylic Acid Derivative Actions

Molecular Target Validation and Characterization

There is a notable lack of specific studies validating and characterizing the molecular targets for derivatives of 6-benzyloxy-1H-indazole-3-carboxylic acid. While it is plausible that these derivatives, like other indazole-3-carboxamides, may target cannabinoid receptors, this has not been explicitly demonstrated in the available literature. For a thorough validation, studies would need to confirm direct binding to a purified receptor or demonstrate a functional response in a cell-based assay that is dependent on the presence of the target receptor.

Furthermore, quantitative characterization of the binding affinity, typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd), is not available for any specific derivative of 6-benzyloxy-1H-indazole-3-carboxylic acid. Such data is crucial for understanding the potency of a compound for its molecular target.

Intracellular Signaling Pathway Perturbations

The downstream consequences of receptor binding by derivatives of 6-benzyloxy-1H-indazole-3-carboxylic acid have not been elucidated. For many G-protein coupled receptors (GPCRs) like the cannabinoid receptors, ligand binding can trigger a cascade of intracellular events. These can include the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, or the activation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway.

While studies on other synthetic cannabinoids with an indazole core have shown modulation of these pathways, there are no specific reports detailing which signaling pathways are perturbed by derivatives of 6-benzyloxy-1H-indazole-3-carboxylic acid, nor is there any quantitative data on their potency (EC50) or efficacy (Emax) in functional assays.

Cellular and Subcellular Localization Studies

Information regarding the cellular and subcellular localization of derivatives of 6-benzyloxy-1H-indazole-3-carboxylic acid is not available. Understanding where a compound or its target is located within a cell is vital for comprehending its mechanism of action. For instance, cannabinoid receptors are known to be localized to the plasma membrane and various intracellular compartments, and their location can influence signaling outcomes. Without specific localization studies for these derivatives, a key aspect of their cellular pharmacology remains unknown.

Future Research Directions and Advanced Applications

Design and Synthesis of Multi-Targeted Agents

The 1H-indazole-3-carboxylic acid core is a privileged scaffold for developing agents that can interact with multiple biological targets, a key strategy in treating complex diseases like cancer. The carboxylic acid functional group allows for a variety of derivatization reactions, making it an ideal candidate for synthesizing novel therapeutic agents that can modulate several signaling pathways simultaneously. chemimpex.com

Researchers have successfully utilized the indazole framework to create potent multi-kinase inhibitors. mdpi.com By modifying the core structure, which can be derived from precursors like 6-Benzyloxy-1H-indazole-3-carboxylic acid, scientists can design molecules that inhibit a specific spectrum of kinases involved in tumor growth, angiogenesis, and metastasis. This approach is exemplified by the development of 1H-indazole-3-carboxamide derivatives as potent and selective inhibitors of p21-activated kinase 1 (PAK1), a recognized target for anticancer drug discovery due to its role in tumor progression. nih.gov The design strategy often involves a fragment-based screening approach or molecular hybridization to combine the indazole scaffold with other pharmacophores, enhancing the molecule's ability to hit multiple targets. mdpi.com

Below is a table of selected indazole derivatives and their targeted kinases, illustrating the multi-targeting potential of this chemical class.

| Compound Class | Target(s) | Therapeutic Goal |

| 1H-indazole-3-carboxamide Derivatives | p21-activated kinase 1 (PAK1) | Inhibition of tumor migration and invasion nih.gov |

| Pazopanib (Indazole-based) | VEGFR, PDGFR, c-Kit | Anti-angiogenesis, anti-tumor activity |

| Entrectinib (Indazole-based) | ALK, ROS1, TRK | Inhibition of tumor growth in cancers with specific gene fusions mdpi.com |

Potential for Combination Therapeutic Approaches

Combination therapy, which involves using two or more therapeutic agents, is a foundational strategy in modern oncology. oncotarget.com This approach aims to enhance treatment efficacy, overcome drug resistance, and reduce toxicity by targeting different biological pathways in an additive or synergistic manner. oncotarget.com Derivatives of 6-Benzyloxy-1H-indazole-3-carboxylic acid are promising candidates for use in such combination regimens.

Given that indazole-based compounds can be designed as kinase inhibitors and modulators of apoptosis, they can be paired with standard chemotherapy or other targeted agents. mdpi.comnih.gov For instance, an indazole-derived PAK1 inhibitor could be combined with a cytotoxic drug. The PAK1 inhibitor would block pathways related to cell migration and invasion, while the cytotoxic agent would target actively dividing cells, potentially leading to a more comprehensive anti-tumor effect. nih.govoncotarget.com The ability of some indazole derivatives to induce apoptosis and affect cell cycle progression suggests they could sensitize cancer cells to other therapeutic interventions, thereby lowering the required dosage and associated side effects of conventional drugs. mdpi.comoncotarget.com

Exploration in Agrochemical and Material Science Contexts

Beyond pharmaceuticals, the unique properties of 6-Benzyloxy-1H-indazole-3-carboxylic acid are being explored in other scientific fields.

Agrochemicals: The compound has potential applications in the formulation of advanced agrochemicals. chemimpex.com Research is investigating its use in creating products designed to improve crop yields and enhance resistance to various pests, contributing to more sustainable agricultural practices. chemimpex.com

Material Science: In material science, this indazole derivative is being explored for its potential in developing novel polymers. chemimpex.com The rigid and stable indazole core can be incorporated into polymer backbones to create materials with enhanced thermal stability and improved mechanical properties. chemimpex.com Furthermore, the versatile nature of the indazole scaffold allows for its use as a building block in organic synthesis to create complex molecules for applications in nanotechnology. chemimpex.com

Translational Research Prospects and Challenges

Translational research aims to bridge the gap between basic scientific discoveries and their practical application in clinical settings. For derivatives of 6-Benzyloxy-1H-indazole-3-carboxylic acid, the path from a promising "hit" compound in the lab to an approved therapeutic agent involves significant prospects and challenges.

The primary prospect lies in the inherent "drug-like" nature of the indazole scaffold, which is present in numerous compounds that have entered clinical trials or are already on the market. mdpi.comresearchgate.net This history suggests that new derivatives have a solid foundation for development.

However, the challenges are substantial. A critical hurdle in developing kinase inhibitors is achieving high selectivity for the target kinase(s) to minimize off-target effects. nih.gov The physicochemical properties of the synthesized compounds must be optimized to ensure adequate absorption, distribution, metabolism, and excretion (ADME). Furthermore, the potential for the development of drug resistance remains a constant challenge in cancer therapy, necessitating the design of next-generation inhibitors or effective combination strategies. oncotarget.com Successfully navigating these challenges is essential for translating the therapeutic potential of 6-Benzyloxy-1H-indazole-3-carboxylic acid derivatives into tangible clinical benefits.

Q & A

Q. What are the common synthetic routes for preparing 6-Benzyloxy-1H-indazole-3-carboxylic acid, and what methodological considerations are critical for achieving high yields?

The synthesis typically involves introducing the benzyloxy group at the 6-position of the indazole core. A key approach includes:

- Acylation reactions : Using aroyl chlorides or acyl chlorides in anhydrous conditions with triethylamine as a base to facilitate coupling at the indazole nitrogen .

- Solvent optimization : Dimethylformamide (DMF) is preferred for its ability to stabilize intermediates, while toluene may be used for moisture-sensitive steps .

- Purification : Recrystallization from acetic acid or DMF/acetic acid mixtures ensures high purity, as demonstrated in analogous indazole-carboxylic acid syntheses .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing 6-Benzyloxy-1H-indazole-3-carboxylic acid?

- X-ray crystallography : SHELX programs (e.g., SHELXL97) are widely used for structural refinement. Symmetry codes and hydrogen-bonding networks can be analyzed to confirm molecular packing .

- NMR spectroscopy : H and C NMR in deuterated DMSO or CDCl resolve substituent effects, with the benzyloxy group showing distinct aromatic splitting patterns .

- IR spectroscopy : Carboxylic acid O–H stretching (~2500–3000 cm) and carbonyl (C=O) peaks (~1700 cm) validate functional groups .

Q. How should researchers validate the purity of synthesized 6-Benzyloxy-1H-indazole-3-carboxylic acid?

- HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm to assess purity (>95% recommended for pharmacological studies) .

- Melting point analysis : Compare experimental values (e.g., >300°C for similar benzimidazole derivatives) with literature data .

- Elemental analysis : Carbon, hydrogen, and nitrogen (CHN) microanalysis ensures stoichiometric consistency .

Advanced Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the reactivity of 6-Benzyloxy-1H-indazole-3-carboxylic acid in nucleophilic environments?

- Re-evaluate computational parameters : Adjust solvent models (e.g., COSMO-RS for polar aprotic solvents) and basis sets (e.g., B3LYP/6-311+G(d,p)) to better align with experimental conditions .

- Cross-validate with analogous compounds : Compare reactivity trends with structurally related indazole derivatives, such as 6-Methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic acid, to identify substituent effects .

- Experimental validation : Conduct kinetic studies under controlled pH and temperature to isolate rate-determining steps .

Q. What strategies are recommended for optimizing reaction conditions when scaling up the synthesis of 6-Benzyloxy-1H-indazole-3-carboxylic acid while maintaining regioselectivity?

- Catalyst screening : Test palladium or copper catalysts for selective benzyloxy introduction, as seen in similar heterocyclic systems .

- Temperature control : Maintain reactions at 60–80°C to minimize side-product formation, particularly in acylation steps .

- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust reagent stoichiometry dynamically .

Q. How should researchers address discrepancies in crystallographic data, such as unexpected bond lengths or angles, in 6-Benzyloxy-1H-indazole-3-carboxylic acid structures?

- Re-refinement with SHELX : Adjust weighting schemes and restraints in SHELXL97 to account for thermal motion or disorder .

- Hydrogen bonding analysis : Compare O–H···N and O–H···O interactions with similar carboxylic acid derivatives to identify structural outliers .

- Twinned data handling : Use SHELXE for iterative phasing if high-resolution data show twinning, a common issue in small-molecule crystallography .

Q. What methodological approaches are suitable for studying the coordination chemistry of 6-Benzyloxy-1H-indazole-3-carboxylic acid with metal ions?

- Single-crystal X-ray diffraction : Resolve metal-ligand bonding modes (e.g., Ag–N coordination observed in benzimidazole analogs) .

- UV-Vis titration : Monitor ligand-to-metal charge transfer bands to determine binding constants (e.g., for Cu or Fe) .

- DFT calculations : Model frontier molecular orbitals to predict redox behavior and stability of metal complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.